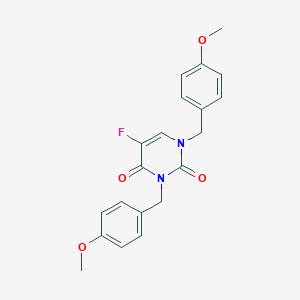

1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Description

5-Fluorouracil (B62378) (5-FU) has been a fundamental component in the treatment of a wide array of cancers, including those of the gastrointestinal tract, breast, and head and neck, since its synthesis in 1957. wikipedia.org Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death. nih.govnih.gov However, the clinical utility of 5-FU is often hampered by significant drawbacks. These include a short plasma half-life, non-selective toxicity to healthy, rapidly dividing cells, and the development of drug resistance. nih.gov

These limitations have spurred extensive preclinical research into the development of 5-FU derivatives, often referred to as prodrugs. The primary goal of this research is to create new chemical entities that can overcome the shortcomings of 5-FU. These efforts aim to improve its pharmacological profile, enhance its therapeutic index, and reduce its toxic side effects. nih.gov Preclinical studies in this area often involve the synthesis of novel analogs followed by in vitro evaluation against various cancer cell lines and sometimes in vivo studies in animal models to assess antitumor activity and toxicity profiles.

A major strategy in the development of 5-FU prodrugs has been the chemical modification of the pyrimidine (B1678525) ring, particularly at the N1 and N3 positions. The rationale behind creating N-substituted derivatives is to mask the pharmacologically active part of the 5-FU molecule until it reaches the target tumor tissue. This approach is intended to increase the lipophilicity of the drug, potentially enhancing its ability to cross cell membranes and improve its oral bioavailability.

The synthesis of these derivatives often involves the reaction of 5-FU with various alkylating or acylating agents. For instance, the synthesis of 1,3-disubstituted 5-FU analogs can be achieved by reacting 5-FU with appropriate electrophiles in the presence of a base. In the case of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil, this would involve the introduction of two 4-methoxybenzyl groups onto the nitrogen atoms of the uracil (B121893) ring. The p-methoxybenzyl (PMB) group is a well-known protecting group in organic synthesis, suggesting a potential synthetic route for this compound.

While specific, detailed research findings on the preclinical evaluation of this compound are not widely available in the public domain, the investigation into this compound is likely driven by several key hypotheses. The primary hypothesis is that the addition of the two lipophilic 4-methoxybenzyl groups at the N1 and N3 positions could enhance the compound's ability to be absorbed and distributed in the body.

A further hypothesis is that these bulky substituents might render the molecule inactive until the benzyl (B1604629) groups are cleaved, potentially within the tumor microenvironment, to release the active 5-FU. This targeted release would theoretically reduce systemic toxicity. Research objectives for a compound like this would typically include:

Synthesis and characterization: To develop a reliable method for its synthesis and to confirm its chemical structure and purity.

In vitro anticancer activity: To evaluate its cytotoxic effects against a panel of human cancer cell lines and compare its potency to that of the parent drug, 5-FU.

Mechanism of action studies: To determine if the compound acts as a prodrug by measuring the release of 5-FU in biological media.

In vivo efficacy and toxicity: To assess its antitumor activity and any associated toxicities in animal models of cancer.

A study on a closely related compound, 1,3-bistetrahydrofuran-2yl-5FU (MFU), provides a template for the type of research that would be conducted. In that study, MFU was synthesized and evaluated for its anticancer activity against pancreatic cancer cell lines. nih.gov The researchers found that MFU had a lower half-minimal inhibitory concentration (IC50) than the standard drug, gemcitabine (B846), and it inhibited tumor growth in a mouse model. nih.gov The table below shows the in vitro cytotoxicity data for MFU compared to gemcitabine in two pancreatic cancer cell lines. nih.gov

| Compound | Cell Line | IC50 (μM) |

| MFU | MiaPaca-2 | 4.5 ± 1.2 |

| Gemcitabine | MiaPaca-2 | 10.3 ± 1.1 |

| MFU | Panc-1 | 3.0 ± 1 |

| Gemcitabine | Panc-1 | 5.8 ± 0.9 |

This table presents data for a related compound, 1,3-bistetrahydrofuran-2yl-5FU (MFU), as specific data for this compound is not available in the cited literature.

The research into this compound represents a logical step in the ongoing effort to refine and improve upon the therapeutic potential of 5-fluorouracil. The core scientific principle is to create a more effective and less toxic version of a well-established anticancer agent through rational drug design and preclinical evaluation.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c1-26-16-7-3-14(4-8-16)11-22-13-18(21)19(24)23(20(22)25)12-15-5-9-17(27-2)10-6-15/h3-10,13H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYGWQHJJWACMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635353 | |

| Record name | 5-Fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897304-05-1 | |

| Record name | 5-Fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Modification Strategies for 1,3 Bis 4 Methoxybenzyl 5 Fluorouracil

Established Synthetic Pathways for 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

The primary established method for synthesizing this compound involves the direct N,N'-dialkylation of the 5-fluorouracil (B62378) pyrimidine (B1678525) ring. This approach is foundational for producing the compound on a research scale.

The synthesis of this compound begins with two key precursors: 5-fluorouracil and 4-methoxybenzyl bromide. 5-fluorouracil, a widely used antineoplastic drug, serves as the core heterocyclic structure. The functionalization technique employed is a standard N-alkylation reaction.

The nitrogen atoms at the N-1 and N-3 positions of the 5-fluorouracil ring possess acidic protons, with the N-3 position having a slightly lower pKa value than the N-1 position. nih.gov This allows for deprotonation by a suitable base, creating nucleophilic nitrogen anions that can then react with an alkylating agent. In this synthesis, 4-methoxybenzyl bromide acts as the electrophile, attaching the 4-methoxybenzyl (PMB) groups to both the N-1 and N-3 positions of the uracil (B121893) ring. nih.gov The use of protecting groups like the p-methoxybenzyl group is a common strategy in the synthesis of nucleoside analogs and other derivatives to enhance solubility and allow for subsequent chemical transformations. nih.govacs.org

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. A well-documented procedure for research-scale production involves the reaction of 5-fluorouracil with 4-methoxybenzyl bromide in the presence of a base in an anhydrous polar aprotic solvent. nih.gov

A typical protocol involves stirring 5-fluorouracil with potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). nih.gov The base facilitates the deprotonation of the N-H groups on the uracil ring. Following the formation of the uracil salt, 4-methoxybenzyl bromide is added, and the reaction proceeds, typically over 24 hours, to ensure the completion of the dialkylation. nih.gov The use of an excess of both the base and the alkylating agent helps to drive the reaction to completion. After the reaction, a standard workup involving extraction and purification by chromatography yields the desired product.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Purpose | Reference |

| Starting Material | 5-Fluorouracil | Pyrimidine core | nih.gov |

| Reagent | 4-Methoxybenzyl bromide | Alkylating agent | nih.gov |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonation of N-H groups | nih.gov |

| Solvent | Anhydrous Dimethylformamide (DMF) | Reaction medium | nih.gov |

| Stoichiometry | Molar excess of base and alkylating agent | Drive reaction to completion | nih.gov |

| Reaction Time | 24 hours | Ensure complete dialkylation | nih.gov |

| Purification | Dilution with EtOAc, washing, and concentration | Isolation of the product | nih.gov |

Novel Synthetic Approaches and Catalyst Systems for Enhanced Research Synthesis

While the established N-alkylation method is robust, the broader field of 5-fluorouracil chemistry is continually evolving with novel synthetic strategies and catalyst systems. These advancements, though not always applied directly to this compound, offer potential pathways for its synthesis or the creation of its analogs.

Transition-metal catalysis, for example, has enabled new types of fluorination reactions. A notable development is the use of nickel(II) σ-aryl complexes to mediate the synthesis of [¹⁸F]5-fluorouracil from [¹⁸F]fluoride, a significant step for producing PET imaging tracers. acs.org This highlights the potential of transition metals to facilitate complex transformations on the uracil ring that are not achievable with conventional methods.

Palladium catalysis has also been extensively explored, particularly for the activation of 5-FU prodrugs. nih.govfrontiersin.org N-alkynyl derivatives of 5-fluorouracil have been designed to be stable in biological systems but can be dealkylated by a palladium catalyst to release the active drug. nih.gov This bioorthogonal chemistry approach allows for spatially controlled drug activation. Such catalyst systems could be adapted for the synthesis or modification of N-benzyl derivatives like this compound.

Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship (SAR) Studies

This compound serves as an excellent scaffold for creating a library of derivatives to probe structure-activity relationships (SAR). Modifications can be targeted at the N-1 and N-3 benzyl (B1604629) groups or the 5-fluorouracil core itself.

The N-1 and N-3 positions of the 5-fluorouracil ring are critical for its biological activity, as they are involved in the metabolic pathways that convert 5-FU into its active cytotoxic forms. Masking these positions, as in this compound, typically renders the molecule inactive until the protecting groups are cleaved. nih.gov

SAR studies often involve synthesizing a series of analogs where the N-1 and N-3 substituents are varied. For instance, different substituted benzyl groups could be used in place of the 4-methoxybenzyl group to investigate the electronic and steric effects on stability, solubility, and biological activity. Studies on other N-substituted 5-FU derivatives have shown that even small changes, such as the type of alkyne at the N-1 position, can significantly influence the rate of palladium-mediated activation. frontiersin.org Furthermore, comparative studies of N-1 versus N-3 substitution have revealed differences in reactivity, with the N-1 position often being more susceptible to cleavage than the N-3 position. nih.gov This differential reactivity is a key consideration in designing prodrugs with specific activation profiles.

Beyond modifying the N-substituents, strategic alterations to the pyrimidine core of this compound can provide valuable insights. One significant modification is the reduction of the C5-C6 double bond of the uracil ring.

A facile synthesis of 5,6-dihydro-5-fluorouracil (5-DHFU), a key metabolite of 5-FU, uses this compound as the starting material. nih.gov The reduction of the double bond is achieved using L-Selectride at low temperatures. nih.govacs.org This transformation provides access to a crucial metabolite for biological studies and demonstrates the utility of the bis-benzyl protected intermediate for core modifications. The protecting groups can be subsequently removed to yield the final product. nih.gov Other strategies for altering the core include conjugating various molecules, such as peptides or coumarins, to the uracil ring to modify its physicochemical properties and biological targeting. researchgate.netnih.gov These derivatizations are essential for developing novel probes and understanding the complex biological pathways of fluoropyrimidine drugs.

Stereochemical Considerations in Analogue Design for Research

Stereochemistry is a critical consideration in the design of analogues derived from this compound, particularly when the pyrimidine ring is modified. The reduction of the C5-C6 double bond in this compound to form the corresponding 5,6-dihydro analogue introduces a new stereocenter at the C5 position.

When this reduction is performed using standard chemical reagents like L-Selectride®, the resulting product, 1,3-bis(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil, is a racemic mixture, containing equal amounts of the R and S enantiomers. nih.gov This is a common outcome for many synthetic reactions that create a chiral center in the absence of a chiral catalyst or auxiliary.

This lack of stereoselectivity in chemical synthesis is in stark contrast to the compound's metabolic pathway in biological systems. In the body, the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) metabolizes 5-FU into its dihydro-metabolite. nih.govnih.gov This enzymatic reduction is stereospecific, producing predominantly the R-enantiomer, R-5,6-dihydro-5-fluorouracil. nih.gov The different enantiomers can exhibit distinct biological activities and toxicological profiles. For example, 5,6-dihydro-5-fluorouracil is reported to be about 100 times less toxic to human cells than its parent compound, 5-FU. nih.gov

Therefore, a key challenge and objective in the design of new 5-FU analogues for research is the control of stereochemistry. The synthesis of specific, single enantiomers allows for a more precise investigation of structure-activity relationships and can lead to the development of compounds with improved therapeutic indices. Research into novel 5-FU prodrugs has included the synthesis of molecules with defined stereocenters, highlighting the importance of stereochemical control in modern drug design. dcu.ie

Table 2: Stereochemical Outcomes of C5-C6 Bond Reduction

| Method | Starting Material | Product | Stereochemistry | Reference |

| Chemical Reduction | This compound | 1,3-Bis(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil | Racemic (R/S mixture) | nih.gov |

| Enzymatic Metabolism | 5-Fluorouracil | 5,6-Dihydro-5-fluorouracil | R-enantiomer | nih.gov |

This table compares the stereochemical results of reducing the pyrimidine ring via chemical synthesis versus enzymatic metabolism.

Comprehensive Biological Evaluation and Mechanistic Elucidation of 1,3 Bis 4 Methoxybenzyl 5 Fluorouracil

In Vitro Antiproliferative and Cytotoxic Assessments of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

To understand the potential of this compound as an anticancer agent, a systematic in vitro evaluation is the essential first step.

Evaluation Across Diverse Cancer Cell Line Panels in Research Settings

Future research would need to assess the compound's effect on the growth of a wide array of human cancer cell lines. This panel should include, but not be limited to, cell lines from colorectal cancer (e.g., HCT-116, SW480), breast cancer (e.g., MCF-7, MDA-MB-231), and others where 5-FU is clinically relevant. innovareacademics.innih.gov The primary endpoint would be the determination of the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit cell growth by 50%. This would be compared against the activity of the parent compound, 5-fluorouracil (B62378). A hypothetical data table for such a study is presented below.

| Compound | HCT-116 (Colon) | SW480 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) |

|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 5-Fluorouracil (Reference) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Analysis of Cell Cycle Arrest and Apoptosis Induction Pathways

Should antiproliferative activity be observed, the next step is to determine the mechanism of cell growth inhibition. Flow cytometry analysis would be employed to ascertain if the compound induces cell cycle arrest at specific phases (G1, S, or G2/M). jlu.edu.cn Furthermore, assays to detect apoptosis (programmed cell death), such as Annexin V/propidium iodide staining, would reveal if the compound triggers this key anticancer mechanism. researchgate.netnih.gov Western blot analysis for key proteins involved in apoptosis, such as caspases (e.g., caspase-3, caspase-9) and members of the Bcl-2 family (e.g., Bax, Bcl-2), would further elucidate the specific apoptotic pathway initiated. researchgate.netbohrium.com

Effects on Cellular Proliferation Markers and Viability Assays

The effect on cell viability would be quantified using assays such as the MTT or PrestoBlue assay, which measure metabolic activity. nih.gov A reduction in viability would corroborate the antiproliferative findings. Additionally, the expression of cellular proliferation markers, such as Ki-67, could be assessed through immunofluorescence or Western blotting to confirm the inhibition of cell division.

Molecular Mechanism of Action Investigations of this compound

Elucidating the molecular mechanism is crucial for drug development. This involves identifying the direct molecular targets and the downstream signaling pathways affected by the compound.

Identification and Validation of Molecular Targets (e.g., Enzymes, Receptors)

The primary molecular target of 5-fluorouracil's active metabolite is the enzyme thymidylate synthase (TS). clearsynth.comresearchgate.net A critical investigation for this compound would be to determine if it, or a metabolite, can also inhibit TS. This could be performed using enzymatic assays. Molecular docking studies could also be employed to computationally predict the binding affinity of the compound to TS and other potential cancer-related targets like protein kinases or specific receptors. innovareacademics.in

Epigenetic Effects and Gene Expression Profiling by this compound

No studies were found that investigated the epigenetic effects or changes in gene expression profiles resulting from treatment with this compound.

Selectivity and Specificity Studies of this compound

Differential Activity in Normal vs. Transformed Cells

There is no available data comparing the cytotoxic or other biological effects of this compound on normal versus cancerous cell lines.

Off-Target Interactions and Their Biological Implications in Research Models

No research could be located that identifies or discusses any off-target interactions of this compound.

In Vivo Efficacy Studies of this compound in Pre-Clinical Models

Tumor Growth Inhibition in Xenograft Models

No publications were found detailing studies using xenograft models to evaluate the efficacy of this compound in inhibiting tumor growth.

Survival Analysis in Disease Models Treated with this compound

There is no data from survival studies in any pre-clinical disease models treated with this specific compound.

Due to the absence of specific research on this compound, providing data tables or detailed findings as requested is not possible.

Biomarker Discovery and Validation in Pre-Clinical Settings for this compound

While specific preclinical biomarker data for the derivative compound this compound is not extensively available in public literature, a robust body of research on its parent compound, 5-fluorouracil (5-FU), provides a foundational framework for potential biomarker discovery and validation strategies. The approaches used for 5-FU are directly applicable to its derivatives, and the identified biomarkers for 5-FU sensitivity and resistance are likely to have relevance.

The discovery and validation of predictive biomarkers in preclinical settings are crucial for identifying patient populations most likely to respond to therapy. This process typically involves a multi-pronged approach, utilizing in vitro and in vivo models to identify and confirm molecular markers associated with drug efficacy.

Methodologies for Biomarker Discovery

Preclinical biomarker discovery for fluoropyrimidine-based agents like 5-FU has largely centered on transcriptomic and proteomic analyses of cancer cell lines and patient-derived models.

Transcriptomic Profiling: Large-scale screening of cancer cell lines has been a cornerstone of identifying genes associated with 5-FU sensitivity and resistance. By analyzing the gene expression profiles of numerous cell lines with varying responses to 5-FU, researchers can identify candidate biomarkers. For instance, a comprehensive analysis of 592 cancer cell lines identified several genes strongly associated with 5-FU treatment outcomes. mdpi.comnih.gov Similarly, other studies have utilized gene expression omnibus databases to pinpoint genes related to intrinsic resistance to 5-FU. frontiersin.org

Proteomic Analysis: This approach focuses on identifying differentially expressed proteins between responsive and non-responsive tumors. In preclinical studies of 5-FU, proteomics has been used to analyze tumor biopsies from patients before treatment, leading to the identification of potential protein-based predictive markers. nih.gov

Validation in Preclinical Models

Once potential biomarkers are identified, they undergo rigorous validation in various preclinical models to confirm their predictive power.

In Vitro Validation: Candidate biomarkers are often first validated in cancer cell line models. This can involve genetically modifying cell lines to overexpress or silence a particular gene to observe its effect on 5-FU sensitivity. For example, the role of certain genes in conferring 5-FU resistance has been confirmed through knockdown experiments in colorectal cancer cell lines. frontiersin.org

In Vivo Animal Models: Patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used for biomarker validation. nih.govjax.org These models are considered to better recapitulate the heterogeneity of human tumors. Studies on gastric cancer PDX models have been used to develop multi-gene prediction models for responsiveness to 5-FU and oxaliplatin-based chemotherapy. nih.govjax.org Animal models are also employed to study the molecular mechanisms of drug-induced toxicities, which can also be a source of biomarker discovery. nih.gov

Patient-Derived Organoids (PDOs): Three-dimensional organoid cultures derived from patient tumors are a more recent and promising model for preclinical biomarker validation. PDOs can be used to test for drug sensitivity and to identify differentially expressed genes associated with resistance to 5-FU. nih.gov

Key Biomarkers Identified for 5-Fluorouracil in Preclinical Settings

A number of genes and proteins have been identified as potential biomarkers for 5-FU response in preclinical studies. These can be broadly categorized as those involved in drug metabolism, drug targets, and other cellular pathways.

Table 1: Selected Gene Biomarkers for 5-Fluorouracil Response Identified in Preclinical Studies

| Biomarker | Role/Pathway | Association with 5-FU Response |

|---|---|---|

| TYMS (Thymidylate Synthase) | Drug Target | Low expression associated with increased sensitivity. frontiersin.org |

| DPYD (Dihydropyrimidine Dehydrogenase) | Drug Metabolism | High expression associated with resistance. frontiersin.org |

| TP (Thymidine Phosphorylase) | Drug Metabolism | High expression may be related to increased sensitivity. frontiersin.org |

| OPRT (Orotate Phosphoribosyltransferase) | Drug Metabolism | Key enzyme in 5-FU activation. nih.gov |

| SHISA4 | Unknown | Strong association with treatment outcome in cell lines. mdpi.comnih.gov |

| SLC38A6 | Amino Acid Transport | Strong association with treatment outcome in cell lines. mdpi.comnih.gov |

| LAPTM4A | Transmembrane Protein | Strong association with treatment outcome in cell lines. mdpi.comnih.gov |

| TGFBI (Transforming Growth Factor Beta Induced) | Cell Adhesion, Migration | High expression in sensitive tumors and associated with better survival. frontiersin.org |

| MBD4 (Methyl-CpG Binding Domain Protein 4) | DNA Repair | Significant prognostic factor for patient survival. nih.gov |

| RRM2 (Ribonucleotide Reductase M2 Polypeptide) | DNA Synthesis | Overexpressed in tumor tissues. nih.gov |

| PFKFB3 | Glycolysis | Loss of this gene enhances resistance to 5-FU in esophageal cancer cell lines. mdpi.com |

Table 2: Selected Protein Biomarkers for 5-Fluorouracil Response Identified in Preclinical Studies

| Biomarker | Role/Pathway | Association with 5-FU Response |

|---|---|---|

| HSPA4 (Heat Shock Protein Family A Member 4) | Protein Folding | Potential predictive marker for neoadjuvant chemoradiotherapy response. nih.gov |

| NIPSNAP1 (Nipsnap Homolog 1) | Vesicular Transport | Potential predictive marker for neoadjuvant chemoradiotherapy response. nih.gov |

| SPTB (Spectrin Beta, Non-Erythrocytic 1) | Cytoskeleton | Potential predictive marker for neoadjuvant chemoradiotherapy response. nih.gov |

The validation of these biomarkers is an ongoing process. For instance, receiver operating characteristic (ROC) analysis is often used to evaluate the predictive performance of identified biomarkers. nih.gov The combination of multiple biomarkers into a single predictive signature is also a promising approach to improve accuracy. mdpi.comnih.gov

The preclinical discovery and validation of biomarkers for this compound would likely follow similar methodologies, leveraging transcriptomic and proteomic data from in vitro and in vivo models to identify and confirm markers of treatment response. The biomarkers identified for 5-FU provide a strong starting point for such investigations.

Pharmacological Profile and Toxicological Assessments of 1,3 Bis 4 Methoxybenzyl 5 Fluorouracil in Research Contexts

Absorption, Distribution, Metabolism, and Excretion (ADME) Research on 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

The ADME profile of a drug candidate is crucial in understanding its efficacy and safety. For this compound, this profile is largely hypothetical and based on its nature as a prodrug of 5-FU.

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro studies are essential for predicting how a drug will be metabolized in the body. For this compound, these studies would focus on its conversion to 5-FU and the subsequent metabolic cascade of 5-FU.

It is hypothesized that the primary metabolic pathway for this compound involves the enzymatic cleavage of the two 4-methoxybenzyl groups to release the active 5-FU molecule. This conversion is likely to occur in the liver, a primary site of drug metabolism. The stability of the prodrug in human plasma and liver microsomes would be a key determinant of its pharmacokinetic profile.

Once 5-FU is released, it undergoes a well-documented metabolic pathway. nih.gov A significant portion, around 80-85%, is catabolized (broken down) by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) into inactive metabolites. nih.gov The primary inactive catabolite is α-fluoro-β-alanine (FBAL). nih.gov A smaller fraction of 5-FU is anabolized (built up) into its active cytotoxic metabolites: fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP). nih.gov These active metabolites are responsible for the therapeutic effects of the drug. nih.gov

Table 1: Anticipated and Known Metabolites of this compound and 5-Fluorouracil (B62378)

| Compound | Metabolite | Metabolic Pathway | Activity |

| This compound | 5-Fluorouracil (5-FU) | Cleavage of 4-methoxybenzyl groups | Active Parent Drug |

| This compound | 4-methoxybenzyl alcohol | Cleavage of 4-methoxybenzyl groups | Inactive |

| 5-Fluorouracil (5-FU) | Dihydrofluorouracil (DHFU) | Catabolism by DPD | Inactive |

| 5-Fluorouracil (5-FU) | α-fluoro-β-ureidopropionic acid (FUPA) | Catabolism | Inactive |

| 5-Fluorouracil (5-FU) | α-fluoro-β-alanine (FBAL) | Catabolism | Inactive |

| 5-Fluorouracil (5-FU) | Fluorouridine monophosphate (FUMP) | Anabolism | Active |

| 5-Fluorouracil (5-FU) | Fluorouridine triphosphate (FUTP) | Anabolism | Active |

| 5-Fluorouracil (5-FU) | Fluorodeoxyuridine monophosphate (FdUMP) | Anabolism | Active |

| 5-Fluorouracil (5-FU) | Fluorodeoxyuridine triphosphate (FdUTP) | Anabolism | Active |

Tissue Distribution and Bioavailability Considerations in Research Models

In preclinical research models, the tissue distribution of this compound would be a key area of investigation. It is anticipated that the prodrug, due to its increased lipophilicity, may exhibit a different distribution pattern than 5-FU. There could be increased penetration into fatty tissues and potentially the central nervous system. nih.gov However, the ultimate distribution of the active drug, 5-FU, will depend on the rate and location of the prodrug's conversion. Studies in mice with radiolabeled 5-FU have shown distribution to various tissues, with accumulation in the liver, kidney, and intestines. nih.gov

Excretion Pathways and Clearance Mechanisms in Pre-Clinical Investigations

The excretion of this compound and its metabolites would likely follow the established pathways for 5-FU. The primary route of elimination for 5-FU and its catabolites is through the urine. nih.gov Studies have shown that a substantial portion of administered 5-FU is excreted as FBAL in the urine within 24 hours. nih.gov The clearance of the parent prodrug will be dependent on its rate of metabolism. A slower conversion to 5-FU could lead to a longer half-life and altered clearance profile for the prodrug itself.

In Vitro and In Vivo Toxicological Investigations of this compound

The toxicological profile of this compound is intrinsically linked to the toxicity of 5-FU, as this is the active agent released upon metabolism. The toxicity of 5-FU is primarily due to its effects on rapidly dividing cells, both cancerous and healthy.

Cytotoxicity Mechanisms in Non-Target Cells

The cytotoxicity of 5-FU in non-target cells is a major cause of its side effects. The active metabolites of 5-FU can interfere with DNA and RNA synthesis in healthy cells, particularly those with high rates of proliferation, such as cells in the bone marrow and the lining of the gastrointestinal tract. nih.govresearchgate.net This can lead to myelosuppression (a decrease in the production of blood cells) and gastrointestinal toxicity. nih.gov

For this compound, the hope is that by modifying the delivery of 5-FU, the therapeutic index can be improved, meaning a higher dose can be delivered to tumor cells with less damage to healthy tissues. The prodrug strategy may alter the concentration and exposure time of 5-FU in different tissues, potentially reducing peak plasma concentrations that are often associated with toxicity. nih.gov However, the release of 4-methoxybenzyl alcohol as a byproduct of metabolism would also need to be assessed for any potential toxicity, although it is generally considered to have low toxicity.

Organ-Specific Toxicity Profiles in Pre-Clinical Models

In preclinical animal models, 5-FU has been shown to cause toxicity in various organs. Studies in rats have demonstrated that 5-FU can induce histological and biochemical alterations in the liver, kidneys, and lungs. mdpi.com The toxicity profile of this compound would need to be carefully evaluated in similar models.

The potential for altered tissue distribution of the prodrug could lead to a different organ-specific toxicity profile compared to 5-FU. For instance, increased accumulation in the liver due to its lipophilic nature could potentially lead to greater liver toxicity. Conversely, if the prodrug design leads to more targeted release of 5-FU in tumor tissues, it could spare healthy organs from high concentrations of the active drug. mdpi.com

Table 2: Known Organ-Specific Toxicities of 5-Fluorouracil in Preclinical Models

| Organ | Observed Toxicities | Potential Mechanism |

| Gastrointestinal Tract | Mucositis, diarrhea | Damage to rapidly dividing epithelial cells |

| Bone Marrow | Myelosuppression (neutropenia, thrombocytopenia) | Inhibition of hematopoietic stem cell proliferation |

| Liver | Elevated liver enzymes, histological changes | Direct cytotoxic effects, metabolic stress |

| Kidney | Histological and biochemical alterations | Direct cytotoxic effects, accumulation of metabolites |

| Lungs | Inflammation, oxidative stress | Direct cytotoxic effects |

| Heart | Cardiotoxicity (less common) | Not fully elucidated, may involve direct myocardial injury |

| Nervous System | Neurotoxicity (rare) | Direct neuronal damage, metabolic disturbances |

Genotoxicity and Mutagenicity Assessments

There is currently no publicly available data from in vitro or in vivo studies assessing the genotoxic or mutagenic potential of this compound. Standard genotoxicity assays, such as the Ames test, chromosomal aberration test, or micronucleus assay, have not been reported for this specific compound in the scientific literature.

Data Table: Genotoxicity and Mutagenicity of this compound

| Assay Type | Test System | Results |

| Genotoxicity | Data not available | Data not available |

| Mutagenicity | Data not available | Data not available |

Immunomodulatory Effects and Hypersensitivity Potential in Research Models

Similarly, the scientific literature lacks specific studies on the immunomodulatory effects and hypersensitivity potential of this compound. Research has not been published detailing its impact on immune cell function, cytokine production, or its potential to elicit hypersensitivity reactions in preclinical models.

Data Table: Immunomodulatory Effects and Hypersensitivity Potential of this compound

| Assessment | Research Model | Findings |

| Immunomodulatory Effects | Data not available | Data not available |

| Hypersensitivity Potential | Data not available | Data not available |

An in-depth analysis of the search results indicates that there is a significant lack of specific scholarly articles and research data directly pertaining to "this compound" for the requested advanced computational and theoretical studies. The available information is very general and does not provide the detailed findings required to populate the specified article structure. There are no readily available studies on its quantum mechanical properties, molecular dynamics simulations, specific molecular docking with identified targets, or its inclusion in QSAR models. Therefore, it is not possible to generate a scientifically accurate and detailed article based on the currently available public information while adhering to the user's strict outline and content requirements.

Advanced Computational and Theoretical Studies on 1,3 Bis 4 Methoxybenzyl 5 Fluorouracil

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,3-Bis(4-methoxybenzyl)-5-fluorouracil and its Analogs

Development of Predictive Models for Biological Activity

A cornerstone of modern computational drug design is the development of predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For derivatives of 5-fluorouracil (B62378), QSAR studies are crucial for predicting their potential anticancer activity without the immediate need for synthesis and in vitro testing.

The process begins by calculating a set of molecular descriptors for a series of related compounds, such as various 1,3-disubstituted-5-fluorouracil analogs. These descriptors quantify various aspects of the molecule's physicochemical and structural properties. Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then employed to build a model that links these descriptors to observed biological activity. nih.gov

Recent advancements have incorporated more sophisticated machine learning techniques, such as deep neural networks (DNN), to create highly predictive models. researchgate.net For instance, a DNN model could be trained on a dataset of 5-FU derivatives to predict their inhibitory concentration (IC50) against specific cancer cell lines. researchgate.net Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding chemists to prioritize the synthesis of the most promising candidates. nih.govplos.org These integrated mechanistic models can simulate the dynamics of critical components, capturing essential drug-related physiological processes and predicting tumor response. nih.govplos.org

Identification of Physicochemical Descriptors Correlating with Efficacy

The efficacy of a drug molecule is governed by its physicochemical properties, which determine its absorption, distribution, metabolism, excretion, and interaction with its biological target. Identifying the key descriptors that correlate with the efficacy of this compound and its analogs is a primary goal of computational analysis. researchgate.net

Studies on 5-FU derivatives have identified several classes of descriptors that are critical for biological activity:

Electronic Descriptors: Properties like dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. These descriptors influence how a molecule interacts with its biological target, such as the enzyme thymidylate synthase, through electrostatic and hydrogen bonding interactions.

Steric/Topological Descriptors: Molecular weight, molecular volume, and solvent-accessible surface area (SASA) are examples of descriptors that relate to the size and shape of the molecule. researchgate.net These are crucial for ensuring a proper fit within the binding pocket of a target enzyme. For instance, the bulky 4-methoxybenzyl groups at the N1 and N3 positions of the uracil (B121893) ring significantly influence the molecule's steric profile.

Lipophilicity Descriptors: The partition coefficient (LogP) is a measure of a molecule's lipophilicity, which affects its ability to cross cell membranes. Optimizing LogP is a classic strategy in drug design to enhance bioavailability.

Geometric Descriptors: Specific bond lengths, bond angles, and dihedral angles can also be correlated with activity, as they define the molecule's precise three-dimensional conformation. researchgate.net

Advanced techniques like SHapley Additive exPlanations (SHAP) analysis can be applied to complex machine learning models to determine the precise impact of each descriptor on the model's prediction, highlighting which features have the most positive or negative influence on biological activity. researchgate.net

Below is an interactive table summarizing key physicochemical descriptors and their potential influence on the efficacy of 5-Fluorouracil derivatives.

| Descriptor Category | Specific Descriptor | Relevance to Efficacy |

|---|---|---|

| Electronic | Dipole Moment | Influences binding affinity through electrostatic interactions with the target protein. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Lipophilicity | LogP (Partition Coefficient) | Affects membrane permeability and overall bioavailability. |

| Steric/Topological | Molecular Weight | Correlates with size and can impact diffusion and fit within the binding site. |

| Steric/Topological | Solvent-Accessible Surface Area (SASA) | Describes the surface area available for interaction with the solvent and target molecule. researchgate.net |

| Geometric | Bond Angles/Dihedral Angles | Defines the specific 3D conformation required for optimal binding to the target. researchgate.net |

De Novo Design and Virtual Screening for Novel this compound Analogs

Beyond analyzing existing compounds, computational chemistry provides powerful tools for the discovery of entirely new molecules. De novo design and virtual screening are two such approaches used to identify novel analogs of this compound with potentially improved properties. nih.govnih.gov

Virtual Screening is a computational technique that involves searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net The process typically involves:

Target Identification and Preparation: A 3D structure of the biological target, such as human thymidylate synthase, is obtained from protein data banks or generated through homology modeling. nih.gov

Pharmacophore Modeling: A pharmacophore model is created based on the essential structural features of a known active compound like this compound. This model defines the critical arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings required for binding. nih.govmdpi.com

Database Screening: A large database of compounds (such as the ZINC database or internal corporate libraries) is computationally filtered. ijper.org Only molecules that match the pharmacophore model and possess drug-like properties (e.g., adhering to Lipinski's Rule of Five) are retained. nih.gov

Molecular Docking: The retained "hits" are then "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity (docking score). nih.govjppres.com Compounds with the most favorable scores are selected for synthesis and biological testing.

De Novo Design , in contrast, involves building new molecules from scratch. Algorithms piece together molecular fragments within the constraints of the target's binding site to generate novel structures that have a high predicted affinity. This approach can lead to the discovery of entirely new chemical scaffolds that may not exist in current compound libraries.

Both methods leverage the structure of lead compounds like this compound to explore a vast chemical space efficiently, significantly reducing the time and cost associated with discovering the next generation of therapeutic agents. nih.govnih.gov

Cutting Edge Analytical Methodologies for the Research and Characterization of 1,3 Bis 4 Methoxybenzyl 5 Fluorouracil

Chromatographic Techniques for Separation and Quantification of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Chromatographic methods are indispensable for the separation of this compound from starting materials, byproducts, and potential degradants, as well as for its precise quantification in various samples.

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for assessing the purity and quantifying this compound in research settings. The development of a robust HPLC method is a critical step in the analytical workflow. For analogous 1,3-disubstituted 5-fluorouracil (B62378) derivatives, reversed-phase HPLC is a common and effective approach. nih.gov

A typical HPLC method for a compound like this compound would involve a C18 stationary phase, which is well-suited for the separation of moderately nonpolar compounds. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of the main compound from impurities with a wide range of polarities.

Detection is most commonly achieved using a UV detector set at a wavelength where the molecule exhibits maximum absorbance, determined from its UV-Vis spectrum. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. The purity of the compound is assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. For related 5-fluorouracil derivatives, HPLC has been successfully used to establish high purity. nih.gov

Table 1: Typical HPLC Parameters for Analysis of 1,3-Disubstituted 5-Fluorouracil Derivatives

| Parameter | Typical Setting |

| Stationary Phase | C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at λmax (e.g., 260-270 nm) |

| Injection Volume | 5-20 µL |

While this compound itself is a relatively non-volatile molecule and thus not ideally suited for direct analysis by Gas Chromatography (GC) without derivatization, GC can be a valuable tool for the analysis of its volatile precursors or potential metabolites. For instance, the synthesis of this compound may involve volatile starting materials or reagents whose presence in the final product needs to be monitored.

Furthermore, in metabolic studies, if the biotransformation of this compound leads to the formation of smaller, more volatile molecules, GC coupled with a mass spectrometer (GC-MS) would be a powerful technique for their separation and identification.

Spectroscopic and Spectrometric Characterization Methods for this compound

Spectroscopic and spectrometric techniques are crucial for the unambiguous structural confirmation of this compound and for the identification of related substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra would be essential for confirming the structure of this compound.

In the ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons of the two 4-methoxybenzyl groups, the benzylic methylene (B1212753) protons, and the methoxy (B1213986) protons. The single proton on the pyrimidine (B1678525) ring would also give a distinct signal. In the ¹³C NMR spectrum, distinct signals would be observed for each carbon atom in the molecule, including the carbonyl carbons of the uracil (B121893) ring and the carbon atom bearing the fluorine atom. The structural confirmation of similar 1,3-disubstituted 5-fluorouracil derivatives has been successfully achieved using ¹H and ¹³C NMR. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy and to obtain information about its chemical structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, which can be used to confirm its elemental composition.

When coupled with a chromatographic technique such as liquid chromatography (LC-MS), it becomes a highly sensitive and selective tool for identifying and quantifying the compound in complex mixtures, as well as for identifying its metabolites in biological samples. The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the metabolites. The characterization of related 5-fluorouracil derivatives has been supported by LC-MS analysis. nih.gov

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for the C=O stretching of the uracil ring, the C-F bond, the C-O-C ether linkages of the methoxy groups, and the aromatic C-H and C=C bonds. The presence and position of these bands can confirm the key structural features of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to determine the wavelength of maximum absorbance (λmax) of the compound. This information is crucial for setting the detection wavelength in HPLC-UV analysis. The absorbance at λmax is also directly proportional to the concentration of the compound in solution, following the Beer-Lambert law, which allows for its quantification. The UV spectrum of 5-fluorouracil derivatives is characterized by a strong absorption peak in the UV region.

Advanced Imaging Techniques for In Vivo Distribution Studies of this compound

To non-invasively visualize and quantify the distribution of this compound throughout a living organism, advanced imaging modalities such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are indispensable. researchgate.netacs.org These nuclear imaging techniques rely on the detection of radiation emitted from a radiolabeled version of the compound of interest. eur.nl

Radiosynthesis and PET/SPECT Imaging of Labeled this compound

The cornerstone of PET and SPECT imaging is the synthesis of a radiolabeled analog of the target molecule. This process, known as radiosynthesis, involves incorporating a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide into the chemical structure of this compound without significantly altering its biological properties.

Radiosynthesis Strategy:

A plausible approach for the radiosynthesis of a PET tracer for this compound would involve the incorporation of a positron-emitting isotope such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). Given the presence of two methoxybenzyl groups, these could serve as sites for radiolabeling. For instance, a precursor molecule could be synthesized where one of the methoxy groups is replaced with a suitable leaving group for nucleophilic substitution with [¹⁸F]fluoride.

A similar strategy has been successfully employed for other complex molecules. For example, the radiosynthesis of a different but structurally related compound, 5-(4-((4-[¹⁸F]fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine, was achieved through the radiofluorination of a boronic acid precursor. researchgate.net This highlights a potential synthetic route that could be adapted for this compound.

Hypothetical Radiosynthesis and Imaging Data:

The following table illustrates the potential characteristics of a radiolabeled version of this compound, based on data from analogous compounds.

| Parameter | Hypothetical Value/Characteristic | Reference |

| Radionuclide | ¹⁸F | researchgate.net |

| Precursor | Desmethyl- or bromo-substituted precursor of this compound | N/A |

| Radiolabeling Method | Nucleophilic substitution with [¹⁸F]fluoride | researchgate.net |

| Radiochemical Yield | 5-15% (uncorrected) | researchgate.net |

| Radiochemical Purity | >95% | nih.gov |

| Specific Activity | >37 GBq/µmol | nih.gov |

| In Vivo Imaging Modality | Positron Emission Tomography (PET) | researchgate.net |

| Animal Model | Tumor-bearing mice or rats | researchgate.net |

| Expected Outcome | Visualization of tumor uptake and biodistribution in major organs. | nih.gov |

Once synthesized and purified, the radiolabeled this compound would be administered to an animal model, and dynamic or static PET scans would be acquired. The resulting images would provide quantitative data on the compound's accumulation in various tissues and organs over time, offering insights into its pharmacokinetic profile and tumor-targeting capabilities. nih.gov

Fluorescence Microscopy for Cellular Localization Studies

To understand the mechanism of action of this compound at a subcellular level, fluorescence microscopy is a powerful tool. nih.gov This technique allows for the visualization of the compound within individual cells, providing information on its uptake, distribution, and potential molecular targets.

Fluorescent Labeling:

To be visualized by fluorescence microscopy, this compound would need to be conjugated with a fluorescent dye (fluorophore). The selection of the fluorophore and the site of conjugation are critical to ensure that the biological activity of the parent compound is not compromised. nih.gov A common strategy involves linking a fluorophore to a position on the molecule that is not essential for its biological function.

Cellular Imaging and Findings:

Cancer cell lines relevant to the anticipated therapeutic application of this compound would be incubated with the fluorescently labeled compound. Confocal fluorescence microscopy would then be used to acquire high-resolution images of the cells.

Hypothetical Cellular Localization Data:

The table below outlines the potential findings from a fluorescence microscopy study of a fluorescently labeled this compound derivative.

| Parameter | Hypothetical Observation | Reference |

| Cell Lines | Breast cancer (e.g., MCF-7), Colon cancer (e.g., HT-29) | |

| Fluorescent Probe | This compound conjugated to a fluorophore (e.g., fluorescein, rhodamine) | nih.gov |

| Cellular Uptake | Time- and concentration-dependent increase in intracellular fluorescence | nih.gov |

| Subcellular Localization | Predominant accumulation in the cytoplasm and/or nucleus | N/A |

| Co-localization | Potential co-localization with specific organelles (e.g., lysosomes, mitochondria) or cellular structures, investigated using organelle-specific fluorescent trackers. | N/A |

By observing the pattern of fluorescence within the cells, researchers can infer the compound's mechanism of uptake and its intracellular fate. For instance, accumulation in the nucleus might suggest an interaction with DNA or nuclear enzymes, consistent with the known mechanism of 5-fluorouracil.

Challenges, Limitations, and Future Trajectories in the Research of 1,3 Bis 4 Methoxybenzyl 5 Fluorouracil

Strategies for Overcoming Research Hurdles for 1,3-Bis(4-methoxybenzyl)-5-fluorouracil

Enhancing Selectivity and Reducing Off-Target Effects in Experimental Systems

The fundamental goal of creating prodrugs like this compound is to improve therapeutic selectivity. nih.gov A key strategy is to design the prodrug to be activated by conditions specific to cancer cells. For instance, some 5-FU prodrugs are designed to be activated by the high levels of reactive oxygen species (ROS) found in many tumors. nih.gov Another approach involves creating prodrugs that are activated by specific enzymes that are overexpressed in tumor tissues. nih.gov For this compound, research could explore whether the methoxybenzyl groups can be tailored for cleavage by tumor-specific enzymes, thereby concentrating the active 5-FU at the cancer site and minimizing systemic toxicity. oup.com

Improving Pharmacokinetic Properties for Research Models

A major hurdle for 5-FU is its poor pharmacokinetic profile, characterized by a very short elimination half-life of about 8 to 20 minutes after intravenous administration. youtube.comnih.gov Prodrugs are explicitly designed to overcome this. The addition of lipophilic groups, such as the benzyl (B1604629) moieties in this compound, is a common strategy to alter solubility and membrane permeability. nih.gov

Future research should focus on detailed pharmacokinetic studies in animal models to determine key parameters for this compound, such as its half-life, distribution, and clearance rate. Studies comparing its pharmacokinetic profile to that of the parent 5-FU would be essential to validate its design. For example, research on polymeric complexes of 5-FU has demonstrated a significantly longer retention time in plasma compared to the free drug. nih.gov This highlights a potential avenue for improving the systemic exposure of 5-FU derivatives.

Development of Advanced Delivery Systems for Experimental Research with this compound

Encapsulating prodrugs within advanced delivery systems is a promising strategy to further enhance their therapeutic potential. nih.govmdpi.com These systems can protect the drug from premature degradation, control its release, and target it to tumor tissues. mdpi.com For a compound like this compound, which is likely more hydrophobic than 5-FU, nano-based delivery systems could be particularly advantageous.

| Delivery System | Description | Potential Application for this compound |

| Liposomes | Microscopic vesicles composed of a lipid bilayer. Can be engineered to be pH-sensitive, releasing their payload in the acidic tumor microenvironment. | Could encapsulate the compound, improving solubility and circulation time, and enabling targeted release. |

| Nanoparticles | Solid colloidal particles. Can be made from polymers (e.g., PLGA) or other materials like chitosan. nih.gov | Can be used for sustained release and passive targeting to tumors via the enhanced permeability and retention (EPR) effect. mdpi.com |

| Carbon Nanotubes | Allotropes of carbon with a cylindrical nanostructure. Can have drugs adsorbed onto their surface. | Research suggests that using multi-walled carbon nanotubes (MWCNTs) as carriers can improve the efficacy of 5-FU and reduce the likelihood of resistance. nih.gov |

| Polymeric Complexes | Involves attaching the drug to a polymer backbone. | Studies with 5-FU polymeric complexes show increased accumulation in certain organs and tumors compared to the free drug. nih.gov |

These advanced systems could overcome issues related to the prodrug's own solubility and stability, while adding another layer of targeting to improve its therapeutic index in research settings. nih.gov

Integration with Combination Research Therapies and Modalities

5-FU is rarely used as a monotherapy; it is most effective as part of a combination regimen. mdpi.com This principle would logically extend to its prodrugs. Combining this compound with other agents could produce synergistic effects, enhance efficacy, and overcome drug resistance. mdpi.com

Recent research has highlighted that for gastrointestinal cancers, 5-FU's efficacy may stem more from its interference with RNA synthesis than DNA synthesis. mit.edu This finding suggests that combining it with drugs that also affect RNA synthesis, rather than traditional DNA-damaging agents, could be a more effective strategy. mit.edu

Potential combination strategies for research involving this compound could include:

Other Chemotherapeutic Agents: Combining with drugs that have different mechanisms of action, such as zotarolimus, has shown synergistic effects with 5-FU in preclinical models. mdpi.com

Phytochemicals: Natural compounds like allicin (B1665233) and diosmetin (B1670712) have been shown to work synergistically with 5-FU, inhibiting cancer cell proliferation and migration more effectively than either agent alone. mdpi.comnih.gov

Enzyme Inhibitors: Co-administering a DPD inhibitor could prevent the breakdown of any prematurely released 5-FU, enhancing its concentration. oup.com Similarly, combining with leucovorin can enhance the binding of 5-FU's active metabolite to thymidylate synthase, increasing its cytotoxicity. nih.gov

Potential for Derivatization Towards Alternative Biological Applications

The primary focus of 5-FU and its derivatives is anticancer therapy. However, the this compound scaffold itself represents a versatile chemical platform that could be modified for other purposes. Derivatization is a key approach to discovering new biological activities. nih.gov

While the core activity is linked to the 5-fluorouracil (B62378) moiety, modifications to the benzyl groups could lead to novel properties. For example:

Altering Substituents: The methoxy (B1213986) groups on the benzyl rings could be replaced with other functional groups (e.g., halogens, nitro groups, or alkyl chains) to fine-tune lipophilicity, electronic properties, and metabolic stability. This could potentially alter the compound's target selectivity or potency.

Targeting Other Pathways: While 5-FU's main targets are well-known, research has shown it can also affect other cellular processes like chromosome segregation and heterochromatin formation. nih.gov It is conceivable that derivatives could be designed to enhance these "off-target" effects, potentially leading to applications against different types of cancer or even other diseases where cell proliferation is a factor.

Antimicrobial or Antiviral Applications: The pyrimidine (B1678525) scaffold is a core structure in many antiviral and antimicrobial agents. Further derivatization of the this compound structure could be explored to screen for activity against microbial or viral targets.

This exploration of new derivatives would be a long-term trajectory, moving beyond the initial goal of creating a better 5-FU prodrug and into the realm of new chemical entity discovery.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing 1,3-Bis(4-methoxybenzyl)-5-fluorouracil?

- Answer : Synthesis typically involves nucleophilic substitution or benzylation of 5-fluorouracil (5-FU) using 4-methoxybenzyl chloride derivatives. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing between 1,3- vs. 1,5-substitution patterns), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Thermal analysis (DSC/TGA) can assess stability, as seen in cyclodextrin encapsulation studies of 5-FU derivatives .

Q. How does the substitution pattern (e.g., 4-methoxybenzyl groups) influence the solubility and bioavailability of 5-fluorouracil derivatives?

- Answer : The 4-methoxybenzyl groups enhance lipophilicity, potentially improving membrane permeability but reducing aqueous solubility. Comparative studies on similar compounds (e.g., 1-(2,4-dichlorobenzyl)-5-FU) show that electron-donating substituents like methoxy groups can modulate π-π stacking interactions, affecting crystallinity and dissolution rates. Solubility can be optimized via co-solvents or encapsulation strategies, as demonstrated with β-cyclodextrin systems .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in the antitumor efficacy of 5-fluorouracil derivatives across preclinical models?

- Answer : Discrepancies may arise from tumor heterogeneity, metabolic differences (e.g., thymidylate synthase expression), or drug delivery limitations. Rigorous models include:

- Microdialysis : Monitors real-time unbound drug concentrations in tumor extracellular fluid (ECF) vs. plasma, as used in 5-FU pharmacokinetic studies .

- Combination therapy assays : Evaluate synergy with oxaliplatin or leucovorin, accounting for dose-dependent toxicity (e.g., diarrhea in 5-FU/leucovorin regimens) .

- Species-specific metabolic profiling : Compare hepatic CYP450 activity in rodents vs. humans to predict clinical translatability .

Q. How can computational modeling improve the design of 5-fluorouracil prodrugs like this compound?

- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking studies assess binding affinity to target enzymes (e.g., thymidylate synthase). For example, cyclodextrin encapsulation efficiency of 5-FU was validated via molecular dynamics simulations, revealing hydrophobic interactions between 5-FU and cholesteryl-modified carriers .

Q. What strategies mitigate circadian variability in 5-fluorouracil pharmacokinetics during continuous infusion regimens?

- Answer : Tumor ECF concentrations of 5-FU exhibit circadian rhythms, with higher nocturnal levels . Chronomodulated infusion pumps can align peak drug exposure with tumor cell cycle synchronization. Preclinical validation requires tumor xenograft models with implanted biosensors for continuous monitoring.

Methodological Challenges and Solutions

Q. How to address matrix effects in bioanalytical assays for 5-fluorouracil derivatives?

- Answer : Matrix effects (e.g., ion suppression in LC-MS/MS) are common in biological samples. Solutions include:

- Stable isotope-labeled internal standards : e.g., ¹³C-5-FU for quantification .

- Sample pre-treatment : Solid-phase extraction (SPE) or protein precipitation to remove interferents.

- Validation protocols : Follow FDA/EMA guidelines for recovery, precision, and sensitivity .

Q. What are the limitations of current in vitro models for studying resistance to 5-fluorouracil analogs?

- Answer : Traditional 2D cell cultures lack tumor microenvironment (TME) factors like hypoxia or stromal interactions. Advanced models include:

- 3D tumor spheroids : Mimic TME gradients and drug penetration barriers.

- Patient-derived organoids : Retain genetic heterogeneity and clinical response patterns .

Data Interpretation and Reproducibility

Q. How to reconcile conflicting data on the synergism between 5-fluorouracil derivatives and biologics (e.g., bevacizumab)?

- Answer : Contradictions arise from regimen-specific interactions (e.g., FOLFOX vs. FOLFIRI) and ethnic variability in drug metabolism. Meta-analyses of SEER–Medicare data suggest bevacizumab’s efficacy is regimen-dependent, with minimal benefit in oxaliplatin-based therapies . Stratified clinical trials with biomarker-guided enrollment (e.g., VEGF-A expression) are recommended.

Q. Why do encapsulation efficiency studies for 5-fluorouracil derivatives yield variable results?

- Answer : Variability stems from carrier-drug stoichiometry, solvent polarity during encapsulation, and analytical techniques (e.g., UV vs. fluorescence quantification). Standardized protocols using isothermal titration calorimetry (ITC) or phase solubility diagrams improve reproducibility .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.